Home > Products > Screening Compounds P85079 > IRAK inhibitor 4 trans
IRAK inhibitor 4 trans -

IRAK inhibitor 4 trans

Catalog Number: EVT-1533720
CAS Number:
Molecular Formula: C33H35F3N6O3
Molecular Weight: 620.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IRAK inhibitor 4 (trans) is the trans form of IRAK inhibitor 4,which is an interleukin-1 receptor associated kinase 4(IRAK4) inhibitor.
Synthesis Analysis

The synthesis of interleukin-1 receptor-associated kinase 4 trans involves several key steps, primarily employing organic chemistry techniques. A common method includes:

  1. Starting Materials: The synthesis often begins with commercially available precursors that undergo various chemical transformations.
  2. Reactions:
    • Formation of Amide Bonds: Utilizing coupling agents to facilitate the formation of amide bonds between carboxylic acids and amines.
    • Reduction Reactions: Nitro groups may be reduced using reagents such as tin(III) chloride or sodium borohydride.
    • Cyclization: This step can involve using triethyl orthoformate to form cyclic structures essential for activity.
    • Final Coupling: The final compound is often synthesized through an Ullmann reaction involving aryl halides and amines in the presence of copper(I) iodide .
Molecular Structure Analysis

The molecular structure of interleukin-1 receptor-associated kinase 4 trans is characterized by a complex arrangement that facilitates its interaction with the target enzyme. Key structural features include:

  • Molecular Weight: Approximately 325.38 g/mol.
  • Hydrogen Bonding: The compound typically exhibits multiple hydrogen bond donors and acceptors, which are critical for binding affinity.
  • LogP Value: A calculated LogP (ClogP) value around 3.99 suggests favorable lipophilicity for cell membrane penetration .

The three-dimensional conformation can be analyzed using computational modeling techniques, revealing how specific functional groups interact with the active site of IRAK4.

Chemical Reactions Analysis

Interleukin-1 receptor-associated kinase 4 trans participates in several notable chemical reactions:

  1. Enzymatic Inhibition: The compound acts as a potent inhibitor of IRAK4 enzymatic activity, demonstrated by its ability to significantly reduce phosphorylation levels in cell assays.
  2. Autophosphorylation Dynamics: It has been shown that IRAK4 undergoes trans-autophosphorylation upon activation by interleukin-1 signaling. The presence of this inhibitor alters the phosphorylation kinetics, indicating its role in modulating signaling pathways .
  3. Stability Studies: Investigations into the stability of IRAK4-inhibitor complexes reveal that specific interactions are crucial for maintaining efficacy during cellular responses to stimuli like lipopolysaccharides .
Mechanism of Action

The mechanism of action for interleukin-1 receptor-associated kinase 4 trans involves several steps:

  1. Binding: The compound binds to the ATP-binding site of IRAK4, preventing phosphorylation events essential for signal transduction.
  2. Inhibition of Autophosphorylation: By inhibiting IRAK4’s autophosphorylation capabilities, the compound effectively blocks downstream signaling pathways that lead to inflammatory cytokine production.
  3. Impact on Cytokine Secretion: Studies have demonstrated that treatment with this inhibitor results in decreased secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha .

Data from various studies indicate that the inhibitor's effectiveness is dose-dependent, with IC50 values often reported around 157.5 nM under specific assay conditions .

Physical and Chemical Properties Analysis

Key physical and chemical properties of interleukin-1 receptor-associated kinase 4 trans include:

  • Solubility: Generally soluble in organic solvents like dimethylformamide.
  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Drug-like Properties: It adheres to Lipinski’s rule of five, indicating favorable pharmacokinetic properties suitable for oral administration .

Additional analyses, such as high-performance liquid chromatography (HPLC), confirm purity levels above 90%, critical for ensuring reproducibility in biological assays.

Applications

Interleukin-1 receptor-associated kinase 4 trans has several significant applications:

  • Therapeutic Development: It is being investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis and certain cancers due to its ability to inhibit key inflammatory pathways.
  • Research Tool: As a selective IRAK4 inhibitor, it serves as an essential tool in studying the role of IRAK4 in immune responses and inflammation.
  • Clinical Trials: Ongoing clinical trials are evaluating its efficacy and safety profile in patients with conditions driven by excessive inflammation .
Structural Biology of IRAK4 and IRAK Inhibitor 4 trans

IRAK4 Kinase Domain Architecture

ATP-Binding Pocket Dynamics and Tyrosine Gatekeeper Residue (Tyr262)

The IRAK4 kinase domain features a unique ATP-binding pocket distinguished by a tyrosine gatekeeper residue (Tyr262). Unlike most kinases with bulky hydrophobic gatekeepers, Tyr262 forms a hydrogen bond with the conserved glutamate (Glu233) on helix αC, stabilizing an active "αC-in" conformation essential for catalytic competence [2] [9]. This interaction "pulls" helix αC inward, collapsing a hydrophobic back pocket typically exploited by type II inhibitors [2] [6]. Consequently, the ATP-binding site exhibits restricted flexibility, rendering IRAK4 less susceptible to inhibitors targeting inactive (DFG-out) conformations [6]. Crystallographic studies reveal that Tyr262 sterically occludes a deep hydrophobic cavity, fundamentally shaping inhibitor design strategies toward type I inhibitors that bind the active conformation [2] [9].

Table 1: Key Structural Features of the IRAK4 ATP-Binding Pocket

FeatureStructural RoleImpact on Inhibitor Design
Tyr262 GatekeeperForms H-bond with Glu233; stabilizes αC-helix "in" orientationLimits access to hydrophobic back pocket; favors type I inhibitors
Hydrophobic Back PocketCollapsed due to αC-helix positionImpedes binding of type II inhibitors targeting DFG-out conformation
Lys213-Glu233 Salt BridgeCritical for catalytic activity; maintained in active conformationEssential for high-affinity binding of ATP-competitive inhibitors like IRAK inhibitor 4 trans
Activation LoopPhosphate-binding resembles tyrosine kinases; requires phosphorylation for activityInhibitors may target unphosphorylated inactive states for selectivity

N-Terminal Death Domain and Kinase Activation Mechanisms

The N-terminal death domain (DD) of IRAK4 is indispensable for kinase activation and signal transduction. Upon ligand binding to IL-1R or TLRs, the adaptor protein MyD88 nucleates the assembly of the Myddosome complex—a hierarchical oligomer involving MyD88, IRAK4, and IRAK2 via DD-DD interactions [7] [9]. This assembly induces IRAK4 dimerization, positioning kinase domains for trans-autophosphorylation at Thr342/Thr345 within the activation loop [7]. Structural analyses confirm that Myddosome formation acts as an allosteric switch, converting IRAK4 from a catalytically inactive monomer (KD = 2.5 μM) to an active dimer capable of phosphorylating downstream substrates like IRAK1 [7] [9]. Mutations disrupting DD interactions (e.g., R12C variant) abolish MyD88 binding and IL-1 signaling, underscoring the DD's scaffolding role as non-redundant with kinase activity [3].

Table 2: IRAK4 Activation Mechanism via the Myddosome

StepMolecular EventFunctional Consequence
Receptor LigationIL-1/TLR binding induces receptor dimerizationRecruits MyD88 via TIR domains
Myddosome AssemblyMyD88 oligomerizes; recruits IRAK4 via DD-DD interactionsForces IRAK4 dimerization
IRAK4 Trans-AutophosphorylationDimerized kinase domains phosphorylate activation loops (Thr342/Thr345)Full kinase activation
Downstream SignalingActive IRAK4 phosphorylates IRAK1/2; activates TRAF6/NF-κB pathwaysAmplification of inflammatory and immune responses

Comparative Analysis of IRAK Family Members (IRAK1, IRAK2, IRAK-M)

IRAK4 is the "master IRAK" due to its non-redundant role in initiating Myddosome signaling, unlike other IRAK family members [10]. Key structural and functional distinctions include:

  • Kinase Activity: IRAK4 possesses indispensable catalytic function, whereas IRAK2 acts primarily as a scaffolding protein with minimal kinase activity. IRAK-M (IRAK3) is a catalytically inactive pseudokinase that functions as a negative regulator by trapping IRAKs in inactive complexes [10] [3].
  • Domain Organization: All IRAKs share DD and kinase domains, but IRAK4 uniquely lacks a C-terminal extension, limiting its interactions with downstream effectors [1].
  • Biological Roles: Knockout studies show IRAK4 deficiency abolishes IL-1/TLR responses, while IRAK1 deficiency causes partial defects. IRAK-M−/− mice exhibit enhanced inflammation, confirming its inhibitory role [10].
  • Inhibitor Specificity: The ATP-binding pocket of IRAK4 features a unique Tyr262 gatekeeper absent in IRAK1 (Thr358), enabling the development of selective inhibitors like IRAK inhibitor 4 trans [1] [9].

Table 3: Comparative Structural and Functional Features of IRAK Family Members

FeatureIRAK4IRAK1IRAK2IRAK-M (IRAK3)
Catalytic ActivityActive kinase; essential for signalingActive kinase; partially redundantScaffold-dominant; weak kinasePseudokinase (inactive)
Gatekeeper ResidueTyr262Thr358Leu/Met variantPhe residue
C-terminal DomainShort; lacks regulatory extensionsExtended ProST domainExtended ProST domainExtended ProST domain
Primary FunctionInitiator kinase; scaffolds MyddosomeSignal amplificationSustains cytokine productionNegative regulator
Phenotype of LossAbolished IL-1R/TLR responsesPartial signaling defectsReduced late-phase cytokinesHyperinflammation

Molecular Configuration of IRAK Inhibitor 4 trans

Stereochemical Specificity and Trans-Isomer Stability

IRAK inhibitor 4 trans (CAS# 2070014-89-8; MW: 620.66 g/mol) exhibits stereochemical specificity critical for its inhibitory potency. The compound's core structure incorporates a chiral cyclopropyl group in the trans configuration, which optimizes binding complementarity with IRAK4's ATP pocket [4] [8]. Molecular dynamics simulations confirm the trans-isomer stabilizes a bioactive conformation where the cyclopropyl moiety occupies a hydrophobic cleft near Leu237 and Val239, reducing conformational entropy penalties upon binding [6]. In contrast, the cis-isomer induces steric clashes with Tyr262, diminishing affinity by >10-fold [8]. Pharmacokinetic studies note the trans configuration enhances metabolic stability, attributed to reduced exposure of labile bonds to oxidative enzymes [4]. This stereospecificity underpins the compound's cellular efficacy, evidenced by its suppression of LPS-induced TNFα and IL-6 in macrophages (IC₅₀ < 100 nM) [4].

Pharmacophore Mapping for Selective IRAK4 Inhibition

The pharmacophore of IRAK inhibitor 4 trans comprises three key elements enabling selective inhibition:

  • Pyrimidine Diamine Core: Serves as a hinge-binding motif, forming bidentate hydrogen bonds with backbone NH and C=O of Met265 [1] [6].
  • Trifluoromethyl-Phenyl Group: Occupies a hydrophobic region adjacent to the gatekeeper (Tyr262), leveraging van der Waals interactions and fluorine-mediated polar contacts [4] [8].
  • Trans-Cyclopropyl-Linked Piperidine: Extends into the solvent front, enhancing solubility and conferring selectivity over IRAK1 by avoiding steric repulsion from Thr358 [1] [9].

Virtual screening pipelines integrating de novo design and 3D-QSAR have validated this pharmacophore, demonstrating that modifications enhancing logP optimization (targeting 1–3) improve membrane permeability without compromising IRAK4 binding [5] [9]. Compared to clinical candidates like PF-06650833, IRAK inhibitor 4 trans exhibits superior kinase selectivity due to its minimized interaction with the P-loop, reducing off-target binding to kinases like FLT3 or JAK2 [5] [9].

Table 4: Pharmacophore Elements of IRAK Inhibitor 4 trans and Their Roles

Pharmacophore ElementStructural FeatureBinding Interactions with IRAK4Biological Impact
Pyrimidine-2,4-diamine coreCentral scaffoldH-bonds with Met265 backbone; π-stacking with Tyr262Anchors inhibitor in ATP site; confers base affinity
4-(Trifluoromethyl)phenyl groupHydrophobic/electron-deficient moietyVan der Waals contacts with Leu237/Val239; F···H interactionsEnhances potency; leverages gatekeeper pocket topology
Trans-cyclopropyl linkerChiral spacer in trans configurationFills hydrophobic cleft near αC-helix; minimizes solvent exposureDictates stereoselectivity; improves metabolic stability
Tertiary piperidine alcoholSolvent-exposed groupForms H-bond with Asp329; modulates solubilityEnhances membrane permeability; reduces off-target binding

Properties

Product Name

IRAK inhibitor 4 trans

Molecular Formula

C33H35F3N6O3

Molecular Weight

620.66

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.